molecular formula C12H17N3O2S B8546660 2,6-Dimethyl-4-(4-thiomorpholinyl)pyridine-3-carboxamide 1-oxide CAS No. 106101-20-6

2,6-Dimethyl-4-(4-thiomorpholinyl)pyridine-3-carboxamide 1-oxide

Cat. No. B8546660
M. Wt: 267.35 g/mol
InChI Key: BFOFEOBHJHJJRG-UHFFFAOYSA-N
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Patent
US04859663

Procedure details

3 g (0.012 mol) of 3-cyano-2,6-dimethyl-4-(4-thiomorpholinyl)pyridine 1-oxide hydrochloride (from Example 1) were dissolved in 10 ml of 10 N sodium hydroxide solution, and the solution was heated under reflux for 6 hours. It was then evaporated until a precipitate formed, the mixture was cooled, and the solid was filtered off and recrystallized from methanol.
Name
3-cyano-2,6-dimethyl-4-(4-thiomorpholinyl)pyridine 1-oxide hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:4]1[C:5]([CH3:18])=[N+:6]([O-:17])[C:7]([CH3:16])=[CH:8][C:9]=1[N:10]1[CH2:15][CH2:14][S:13][CH2:12][CH2:11]1)#[N:3].[OH-:19].[Na+]>>[CH3:18][C:5]1[C:4]([C:2]([NH2:3])=[O:19])=[C:9]([N:10]2[CH2:15][CH2:14][S:13][CH2:12][CH2:11]2)[CH:8]=[C:7]([CH3:16])[N+:6]=1[O-:17] |f:0.1,2.3|

Inputs

Step One
Name
3-cyano-2,6-dimethyl-4-(4-thiomorpholinyl)pyridine 1-oxide hydrochloride
Quantity
3 g
Type
reactant
Smiles
Cl.C(#N)C=1C(=[N+](C(=CC1N1CCSCC1)C)[O-])C
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
It was then evaporated until a precipitate
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
Smiles
CC1=[N+](C(=CC(=C1C(=O)N)N1CCSCC1)C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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